
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol is a derivative of scyllo-inositol where the 1- and 3-hydroxy groups are replaced by guanidino and amino groups respectively. It derives from a scyllo-inositol. It is a conjugate base of a 1D-3-ammmonio-1-guanidiniumyl-1,3-dideoxy-scyllo-inositol(2+).
Aplicaciones Científicas De Investigación
Biosynthesis and Evolutionary Precursor Studies
The biosynthesis pathway of bluensomycin, a monoguanidinated analogue of dihydrostreptomycin, involves the compound 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol. Studies on Streptomyces hygroscopicus forma glebosus ATCC 14607 (S. glebosus) have elucidated the biosynthetic pathway starting from myo-inositol to the formation of bluensomycin, suggesting an evolutionary relationship between bluensomycin and streptomycin-producing strains. These findings indicate that the synthesis of 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol plays a crucial role in the production of aminocyclitol antibiotics and may have evolutionary significance in the development of antibiotic biosynthesis pathways (Walker, 1974).
Enzymatic Activity and Pathway Insights
Research into the enzymatic activities related to the biosynthesis of 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol has uncovered various enzymes involved in the conversion processes. These include myo-inositol:NAD oxidoreductase, l-glutamine:keto-scyllo-inositol aminotransferase, and l-arginine:inosamine-P amidinotransferase. Such studies contribute to a deeper understanding of the enzymatic mechanisms underlying the synthesis of complex molecules like bluensomycin and potentially streptomycin. This research not only enhances our comprehension of microbial biosynthesis but also opens up possibilities for engineering novel biosynthetic pathways for antibiotic production (Walker, 1975; Walker, 1990).
Analytical Methods and Structural Elucidation
Advancements in analytical methodologies have enabled the detailed study of compounds like 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol. Techniques such as high-voltage paper electrophoresis and radiochemical methods have been employed to assay enzymatic activities and to elucidate the structural and functional roles of various intermediates in the biosynthesis of aminocyclitol antibiotics. These analytical advances facilitate the exploration of microbial metabolism and the discovery of new bioactive compounds with potential therapeutic applications (Walker, 1975).
Implications for Antibiotic Discovery and Development
Understanding the biosynthesis of compounds like 1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol provides valuable insights into the natural mechanisms of antibiotic production. This knowledge not only aids in the discovery of new antibiotics but also offers potential for the development of novel therapeutic agents through the manipulation of biosynthetic pathways. The exploration of these pathways can lead to the production of antibiotics with enhanced efficacy and reduced resistance, addressing critical needs in healthcare (Walker, 1990).
Propiedades
Nombre del producto |
1D-3-amino-1-guanidino-1,3-dideoxy-scyllo-inositol |
|---|---|
Fórmula molecular |
C7H16N4O4 |
Peso molecular |
220.23 g/mol |
Nombre IUPAC |
2-[(1R,2S,3S,4R,5S,6S)-3-amino-2,4,5,6-tetrahydroxycyclohexyl]guanidine |
InChI |
InChI=1S/C7H16N4O4/c8-1-3(12)2(11-7(9)10)5(14)6(15)4(1)13/h1-6,12-15H,8H2,(H4,9,10,11)/t1-,2+,3-,4+,5-,6-/m0/s1 |
Clave InChI |
FXXWDCNDGPHMNA-FUHDGFEASA-N |
SMILES isomérico |
[C@@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)N=C(N)N)O)N |
SMILES |
C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N |
SMILES canónico |
C1(C(C(C(C(C1O)O)O)N=C(N)N)O)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



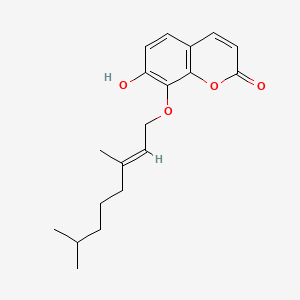
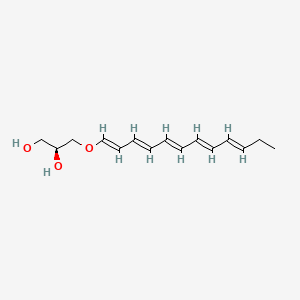
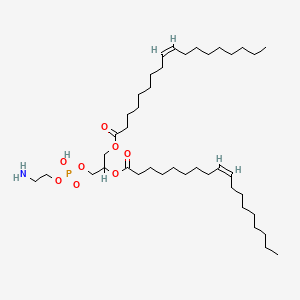
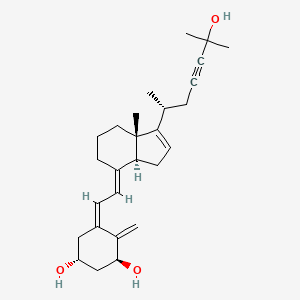
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3R,5S)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-hydroxy-2-methylheptan-4-one](/img/structure/B1231258.png)
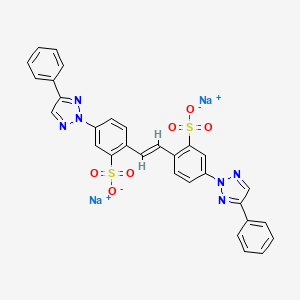
![(4R,4aS,6aR,6aS,6bR,9S,12aR,14bR)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(E)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1231262.png)
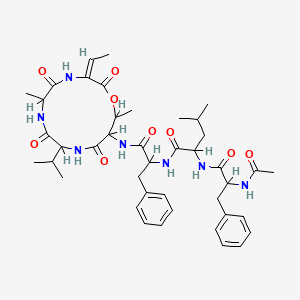
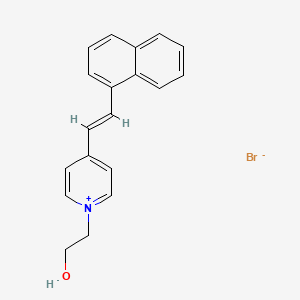




![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)